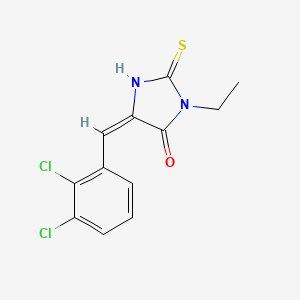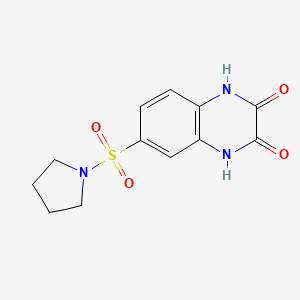
5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazolidinone derivatives, including compounds similar to 5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, typically involves strategic chemical reactions that allow for the introduction of various functional groups. These syntheses utilize core building blocks such as ethoxymethylidene-4-thioxo-2-thiazolidinone and involve reactions like the hetero-Diels–Alder reaction, providing a pathway to obtain compounds with promising antitumor and antiviral activities (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014). Additionally, methods employing α-dioxothiazole systems and phosphoranes via Wittig reactions have been reported to synthesize 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives, showcasing the compound's versatility and the chemical richness of its derivatives (Üngören, Albayrak, Gunay, Yurtseven, & Yurttas, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed through X-ray crystallography, providing insight into their conformation and intramolecular interactions. For instance, the crystal structure of derivatives like (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one has been characterized, revealing non-planar configurations and various intra- and intermolecular contacts, such as C-H...O, C-H...S, and C-H...Cl, which are crucial for understanding the compound's chemical behavior (Khelloul, Toubal, Benhalima, Rahmani, Chouaih, Djafri, & Hamzaoui, 2016).
Chemical Reactions and Properties
Imidazolidinone derivatives undergo various chemical reactions that demonstrate their reactivity and functional versatility. These reactions include nucleophilic addition, condensation, and cyclization processes that enable the synthesis of a wide array of compounds with different biological and chemical properties. For example, the synthesis of 2-thio 3 alkyl 5 phenylmethylidene 4 imidazolidinones through tandem aza Wittig reactions showcases the compound's capability to form diverse structures under specific conditions (Sun Yong, 2003).
Physical Properties Analysis
The physical properties of imidazolidinone derivatives, such as solubility, melting point, and crystal structure, are closely linked to their molecular structure. X-ray diffraction studies provide detailed information on the crystal lattice, helping to predict the compound's behavior in different solvents and under various temperatures. The determination of the crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone highlights the importance of such studies in understanding the compound's physical characteristics (Ogawa, Kitoh, Ichitani, Kuwae, Hanai, & Kunimoto, 2007).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Activities
5-(2,3-Dichlorobenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, as part of the broader category of 5-acylidene substituted 1,3-thiazolidin-4-one derivatives, has been studied for its potential antioxidant and antimicrobial activities. Research reveals that certain derivatives in this category exhibit better antioxidant properties compared to others, with some compounds showing antimicrobial activities as well. Specifically, compounds with the alkyliden-amide group at the C-5 position of the 1,3-thiazolidine ring demonstrated significant antimicrobial prowess among the synthesized derivatives (Üngören et al., 2015).
Antitumor and Antiviral Activities
Another study explored the utility of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone as a core building block in the synthesis of new thiopyrano[2,3-d]thiazole derivatives relevant for medicinal chemistry. Among the synthesized series, certain compounds were identified with high antitumor and moderate antiviral activity, showcasing the potential of these derivatives in therapeutic applications (Atamanyuk et al., 2014).
Antibacterial and Antifungal Activities
Research into new 5-imino-4-thioxo-2-imidazolidinone derivatives with various halogenated and alkylated aromatic substituents revealed promising antibacterial and antifungal activities. The synthesis approach involved reactions of N-arylcyanothioformamide derivatives with aryl isocyanates, leading to compounds that exhibited significant activities, with some showing outstanding antimicrobial properties (Ammar et al., 2016).
Cytotoxicity Evaluation
A study on 5-bromo-3-substituted-hydrazono-1H-2-indolinones and 5-bromo-3-[(2-thioxo-3-substituted-4,5-imidazolidinedione-1-yl)imino]-1H-2-indolinones synthesized from the cyclization of 5-bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinones with ethyl 2-bromopropionate and oxalyl chloride, respectively, evaluated the cytotoxicity of these compounds. The findings indicated marked effects on breast cancer, non-small cell lung cancer, and ovarian cancer cell lines, highlighting their potential as anticancer agents (Karalı et al., 2002).
Anti-inflammatory and Analgesic Activities
Derivatives of 5-thioxoimidazolidine-2-one have been synthesized and tested for their anti-inflammatory and analgesic activities. The study showcased that most synthesized compounds exhibited significant anti-inflammatory activity, with COX inhibition assays indicating their potential as effective anti-inflammatory agents. This research emphasizes the therapeutic value of these compounds in treating inflammation-related conditions (El-Sharief et al., 2019).
Eigenschaften
IUPAC Name |
(5E)-5-[(2,3-dichlorophenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-2-16-11(17)9(15-12(16)18)6-7-4-3-5-8(13)10(7)14/h3-6H,2H2,1H3,(H,15,18)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNFRYLWSXCZQV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC=C2)Cl)Cl)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2,3-dichlorobenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4622703.png)
![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)
![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)
![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)